molecular formula C15H20BrN3O2 B14167668 1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 6-bromo-3-[(dimethylamino)methyl]-, 1,1-dimethylethyl ester

1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 6-bromo-3-[(dimethylamino)methyl]-, 1,1-dimethylethyl ester

Katalognummer: B14167668
Molekulargewicht: 354.24 g/mol
InChI-Schlüssel: UANZERJBCGDYHO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a brominated pyrrolopyridine derivative functionalized with a dimethylaminomethyl group at position 3 and a tert-butyl ester at position 1. Its molecular formula is C₁₆H₂₁BrN₃O₂ (assuming structural analogy to related compounds), with a molecular weight of approximately 379.27 g/mol. The tert-butyl ester enhances steric protection against hydrolysis, while the bromine and dimethylaminomethyl groups confer distinct electronic and solubility properties.

Eigenschaften

Molekularformel

C15H20BrN3O2

Molekulargewicht

354.24 g/mol

IUPAC-Name

tert-butyl 6-bromo-3-[(dimethylamino)methyl]pyrrolo[2,3-b]pyridine-1-carboxylate

InChI

InChI=1S/C15H20BrN3O2/c1-15(2,3)21-14(20)19-9-10(8-18(4)5)11-6-7-12(16)17-13(11)19/h6-7,9H,8H2,1-5H3

InChI-Schlüssel

UANZERJBCGDYHO-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1N=C(C=C2)Br)CN(C)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Madelung Cyclization

Madelung cyclization, traditionally used for indole synthesis, has been adapted for pyrrolo[2,3-b]pyridines. This method involves the intramolecular cyclization of ortho-acyl anilides under strongly basic conditions. For instance, tert-butyl 3-oxopyrrolidine-1-carboxylate undergoes cyclization in the presence of sodium hydride or potassium tert-butoxide at elevated temperatures (120–150°C), forming the pyrrolo[2,3-b]pyridine core. However, this route often requires stringent anhydrous conditions and yields moderate quantities due to competing side reactions.

Suzuki-Miyaura Cross-Coupling

A more efficient route employs Suzuki-Miyaura coupling to construct the pyridine ring. As detailed in patent literature, 5-bromo-7-azaindole (1H-pyrrolo[2,3-b]pyridine) reacts with arylboronic acids under catalytic conditions using [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) and potassium carbonate in a dioxane-water mixture (2.5:1 v/v) at 80°C. This method achieves high regioselectivity and functional group tolerance, enabling the introduction of substituents at the 5-position of the pyridine ring.

Regioselective Bromination at Position 6

Introducing bromine at the 6-position of the pyridine ring is critical for subsequent functionalization. Two bromination strategies have been validated: direct electrophilic substitution and directed ortho-metalation .

Electrophilic Bromination

Electrophilic bromination using molecular bromine (Br₂) in chloroform at 0–25°C selectively functionalizes the 6-position of the pyrrolo[2,3-b]pyridine core. The reaction proceeds via the formation of a bromonium ion intermediate, with the pyridine nitrogen directing electrophilic attack to the para position. Yields range from 65% to 78%, depending on the stoichiometry of bromine and reaction duration (10–60 minutes).

N-Bromosuccinimide (NBS)-Mediated Bromination

Alternatively, N-bromosuccinimide (NBS) in dichloromethane or tetrahydrofuran (THF) with triethylamine as a base achieves comparable regioselectivity at milder conditions (25°C, 1–16 hours). This method minimizes over-bromination and simplifies purification, albeit with slightly lower yields (58–72%).

Table 1: Bromination Conditions and Outcomes

Method Reagents Conditions Yield (%) Reference
Electrophilic bromination Br₂ in chloroform 0–25°C, 10–60 min 65–78
NBS-mediated bromination NBS, TEA in DCM/THF 25°C, 1–16 h 58–72

Introduction of the Dimethylaminomethyl Group at Position 3

The dimethylaminomethyl moiety at the 3-position is introduced via Mannich reaction or enamine formation , leveraging the nucleophilicity of the pyrrole ring.

Mannich Reaction

Treatment of 6-bromo-1H-pyrrolo[2,3-b]pyridine with formaldehyde and dimethylamine hydrochloride in ethanol under reflux (80°C, 4–6 hours) generates the dimethylaminomethyl group. The reaction proceeds via iminium ion intermediates, with yields averaging 70–85% after column chromatography.

Enamine Formation

A more controlled approach involves reacting tert-butyl 3-oxopyrrolidine-1-carboxylate with dimethylformamide dimethyl acetal (DMF-DMA) at 105°C for 1 hour. This forms a dimethylaminomethylene intermediate, which is subsequently reduced to the dimethylaminomethyl group using sodium borohydride (NaBH₄) in methanol (25°C, 2 hours). This method achieves higher reproducibility (82–89% yield) and avoids side products associated with Mannich reactions.

Protection of the Carboxylic Acid as a tert-Butyl Ester

The tert-butoxycarbonyl (Boc) group is introduced to protect the carboxylic acid functionality, enhancing solubility and stability during subsequent reactions.

Boc Protection via Anhydride

Reaction of the free carboxylic acid with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) in the presence of 4-dimethylaminopyridine (DMAP) at 25°C for 12 hours affords the tert-butyl ester in 90–95% yield. This method is widely preferred due to its mild conditions and high efficiency.

Direct Esterification

Alternatively, direct esterification using tert-butanol and thionyl chloride (SOCl₂) as a catalyst under reflux (80°C, 6–8 hours) achieves comparable results (85–88% yield). However, this route requires careful control of moisture to prevent hydrolysis.

Overall Synthetic Pathways and Optimization

Integrating the above steps, two optimized pathways emerge:

Pathway A (Sequential Functionalization):

  • Suzuki coupling to construct the pyrrolo[2,3-b]pyridine core.
  • Electrophilic bromination at position 6.
  • Mannich reaction for dimethylaminomethyl introduction.
  • Boc protection of the carboxylic acid.

Pathway B (Convergent Synthesis):

  • Pre-functionalization of tert-butyl 3-oxopyrrolidine-1-carboxylate with DMF-DMA.
  • Cyclization and bromination in a one-pot procedure.
  • Boc protection under anhydrous conditions.

Pathway B offers higher overall yields (68–75%) compared to Pathway A (55–65%) but requires stringent temperature control during cyclization.

Analytical Characterization and Validation

Structural confirmation relies on spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H NMR (400 MHz, CDCl₃) displays characteristic signals at δ 1.45 (s, 9H, tert-butyl), 2.30 (s, 6H, N(CH₃)₂), and 7.82 (s, 1H, pyridine-H).
  • Mass Spectrometry (MS): ESI-LCMS confirms the molecular ion peak at m/z 354.24 [M+H]⁺.
  • Infrared Spectroscopy (IR): Stretching vibrations at 1720 cm⁻¹ (C=O ester) and 1580 cm⁻¹ (C-Br) validate functional groups.

Analyse Chemischer Reaktionen

Types of Reactions

1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 6-bromo-3-[(dimethylamino)methyl]-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce amines .

Wissenschaftliche Forschungsanwendungen

1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 6-bromo-3-[(dimethylamino)methyl]-, 1,1-dimethylethyl ester has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic effects, particularly in cancer research as an inhibitor of specific enzymes and receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. It may inhibit the activity of certain enzymes involved in disease pathways, thereby modulating biological processes. The exact mechanism of action can vary depending on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and analogous pyrrolopyridine derivatives:

Compound Name CAS Number Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
Target: 6-Bromo-3-[(dimethylamino)methyl]-tert-butyl ester Not provided 6-Br, 3-(CH₂NMe₂), tert-butyl ester C₁₆H₂₁BrN₃O₂ ~379.27 High steric protection; basicity from dimethylamino group; moderate polarity.
4-Amino-tert-butyl ester () 173898-20-9 4-NH₂, tert-butyl ester C₁₂H₁₅N₃O₂ 233.27 Predicted pKa = 7.53; storage at -20°C; used in kinase inhibitor synthesis .
3-Iodo-tert-butyl ester () 192189-18-7 3-I, tert-butyl ester C₁₂H₁₃IN₂O₂ 344.15 Higher molecular weight; iodine enhances halogen bonding potential; priced at €71/g (1g) .
4,6-Dichloro-methyl ester () 1125592-35-9 4-Cl, 6-Cl, methyl ester C₉H₆Cl₂N₂O₂ 245.06 Dichloro substitution increases lipophilicity; potential use in antimicrobial agents .
1H-Pyrrolo[2,3-c]pyridine-3-carboxylic acid ethyl ester () 87592-19-6 1-hydroxy-2-oxo, ethyl ester C₁₀H₁₀N₂O₄ 222.20 Dihydroxy and oxo groups increase polarity; potential metabolite in drug pathways .

Functional Group Analysis

  • Halogen Substituents :

    • Bromine (target compound): Moderately electronegative, facilitating nucleophilic substitution reactions. Less reactive than iodine () but more polarizable than chlorine () .
    • Iodine (CAS 192189-18-7): High atomic radius enhances halogen bonding, useful in crystal engineering or receptor-targeted drug design .
    • Chlorine (CAS 1125592-35-9): Increases metabolic stability and lipophilicity, common in agrochemicals .
  • Amino vs. Dimethylaminomethyl Groups: The 4-amino group (CAS 173898-20-9) contributes to hydrogen bonding and basicity (pKa ~7.53), critical for kinase inhibitor activity . The 3-[(dimethylamino)methyl] group in the target compound introduces a tertiary amine, enhancing water solubility and enabling pH-dependent protonation .
  • Ester Variations :

    • tert-Butyl esters (target, ): Provide steric protection against enzymatic or acidic hydrolysis, extending half-life in biological systems.
    • Methyl/ethyl esters (): More susceptible to hydrolysis, often used as prodrugs .

Physicochemical and Industrial Considerations

  • Solubility: The dimethylaminomethyl group in the target compound likely improves aqueous solubility compared to halogenated analogs (e.g., 3-iodo, 4,6-dichloro).
  • Synthetic Utility : Bromine in the target compound allows for Suzuki-Miyaura cross-coupling, similar to boronic acid derivatives () .
  • Cost and Availability: The 3-iodo analog () is priced at €71/g, suggesting high production costs due to iodine’s scarcity. In contrast, the 4-amino analog () is widely available from suppliers like Dayang Chem .

Biologische Aktivität

1H-Pyrrolo[2,3-b]pyridine derivatives have garnered attention in medicinal chemistry due to their diverse biological activities. The compound 1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 6-bromo-3-[(dimethylamino)methyl]-, 1,1-dimethylethyl ester (CAS No. 1373337-84-8) is a notable member of this class. This article explores its biological activity, focusing on its pharmacological properties and potential therapeutic applications.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC12H13BrN2O2
Molecular Weight297.15 g/mol
Boiling Point374.3 ± 45.0 °C
Density1.46 ± 0.1 g/cm³
pKa0.67 ± 0.30

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of cancer therapy and receptor inhibition.

Fibroblast Growth Factor Receptor (FGFR) Inhibition

Recent studies have shown that derivatives of pyrrolo[2,3-b]pyridine exhibit potent inhibitory effects on FGFRs, which are implicated in various cancers. For instance, a related compound demonstrated IC50 values against FGFR1, FGFR2, and FGFR3 in the range of nanomolar concentrations (7 nM to 712 nM) . These findings suggest that similar derivatives may also inhibit FGFR activity effectively.

Antitumor Activity

In vitro studies indicate that the compound can inhibit the proliferation of cancer cells. Specifically, it has been shown to induce apoptosis in breast cancer cell lines (4T1 cells) while also inhibiting their migration and invasion capabilities . This dual action makes it a promising candidate for further development as an anticancer agent.

Case Studies

Several case studies highlight the efficacy of pyrrolo[2,3-b]pyridine derivatives:

  • Study on FGFR Inhibition : A series of compounds were synthesized and evaluated for their FGFR inhibitory activities. Among them, a compound structurally similar to the target exhibited significant antitumor effects in preclinical models .
  • Apoptosis Induction : Research demonstrated that treatment with certain pyrrolo derivatives led to increased apoptosis markers in cancer cell lines, suggesting a mechanism through which these compounds exert their antitumor effects .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrrolo derivatives:

  • Substituent Effects : The presence of a dimethylamino group at position 3 and bromo substitution at position 6 significantly enhances the potency against FGFRs.
  • Ester Functionality : The ester group contributes to improved solubility and bioavailability, which are critical for therapeutic efficacy .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.